2-Bromo-N,N-diethyl-4-nitrobenzamide
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Overview
Description
2-Bromo-N,N-diethyl-4-nitrobenzamide is an organic compound with the molecular formula C11H13BrN2O3 It is a derivative of benzamide, featuring a bromine atom at the second position, diethyl groups attached to the nitrogen atom, and a nitro group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-4-nitrobenzamide typically involves the bromination of N,N-diethyl-4-nitrobenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diethyl-4-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like N,N-diethyl-4-nitrobenzamide derivatives.
Reduction: The primary product is 2-Bromo-N,N-diethyl-4-aminobenzamide.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
2-Bromo-N,N-diethyl-4-nitrobenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethyl-4-nitrobenzamide
- 2-Bromo-N,N-diethyl-3-nitrobenzamide
- 2-Chloro-N,N-diethyl-4-nitrobenzamide
Uniqueness
2-Bromo-N,N-diethyl-4-nitrobenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both bromine and nitro groups imparts distinct chemical reactivity and biological properties compared to its analogs. The diethyl groups on the nitrogen atom also influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N,N-diethyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-3-13(4-2)11(15)9-6-5-8(14(16)17)7-10(9)12/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNVDBESXKAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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